2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide
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Overview
Description
2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzoyl and Ethyl Groups: The benzoyl and ethyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Formation of the Acetamide Moiety: The final step involves the reaction of the quinoline derivative with 3-chlorophenylacetyl chloride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic agent for diseases such as cancer, infections, and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activity.
Quinoline-based Fluorophores: Used in imaging and diagnostic applications.
Uniqueness
2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O3/c1-2-17-11-12-23-21(13-17)26(32)22(25(31)18-7-4-3-5-8-18)15-29(23)16-24(30)28-20-10-6-9-19(27)14-20/h3-15H,2,16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPAEHMGVWZHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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